1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, phenyl groups, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the phenyl and ether groups. Common synthetic routes may involve:
Formation of the Diazinane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Groups: Electrophilic aromatic substitution reactions are often used to introduce phenyl groups onto the diazinane ring.
Ether Linkages: The formation of ether linkages can be accomplished through nucleophilic substitution reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a nitro group instead of a methyl group.
1,3-Dimethyl-5-({3-[2-(4-chlorophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Contains a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O5/c1-15-7-9-17(10-8-15)28-11-12-29-18-6-4-5-16(13-18)14-19-20(25)23(2)22(27)24(3)21(19)26/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
VQFYRCPBWSWJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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